Comparative Molecular Weight and CNS Drug-Likeness Profile of 1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Versus 6-Substituted Imidazopyridinone Analogs
1-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one possesses a molecular weight of 149.15 g/mol, which is 106.12 g/mol (approximately 42%) lower than that of a representative 6-aryl-substituted analog, 6-(4-methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (MW = 255.27 g/mol) . The target compound also exhibits a lower XLogP3 value (0.00) and reduced topological polar surface area (45.2 Ų) compared to many substituted analogs, positioning it favorably within established CNS multiparameter optimization (MPO) guidelines for brain penetration .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 149.15 g/mol |
| Comparator Or Baseline | 6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 1797883-57-8): 255.27 g/mol |
| Quantified Difference | 106.12 g/mol (42% lower for target compound) |
| Conditions | Calculated molecular weights based on molecular formulas C7H7N3O and C14H13N3O2 |
Why This Matters
The substantially lower molecular weight makes the target compound a superior fragment starting point for CNS drug discovery programs where molecular weight below 300 g/mol is a critical optimization parameter.
